molecular formula C33H40N6O4 B606223 BMS 214428 CAS No. 216508-01-9

BMS 214428

Cat. No.: B606223
CAS No.: 216508-01-9
M. Wt: 584.71
InChI Key: GIOHMBUSIFGCJS-UHFFFAOYSA-N
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Description

BMS 214428 is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and various reagents to introduce the cyanoamino, piperidinyl, and phenyl groups. Common synthetic routes may involve:

    Nitration and Reduction: Introducing nitro groups followed by reduction to amines.

    Condensation Reactions: Forming the cyanoamino and methylene bridges.

    Esterification: Converting carboxylic acids to esters using alcohols and acid catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl and phenyl groups.

    Reduction: Reduction reactions could target the cyanoamino group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and other aromatic systems.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

Medicine

Medicinal applications could include its use as a pharmaceutical intermediate or as a lead compound in drug discovery programs.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, inhibiting or activating specific pathways, or interacting with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3,5-Pyridinedicarboxylic acid derivatives: Compounds with similar pyridine cores but different substituents.

    Piperidinyl compounds: Molecules featuring the piperidine ring, which is common in many pharmaceuticals.

    Phenyl-substituted compounds: Aromatic compounds with phenyl groups, often used in medicinal chemistry.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

CAS No.

216508-01-9

Molecular Formula

C33H40N6O4

Molecular Weight

584.71

IUPAC Name

dimethyl 4-[3-[[N-cyano-N'-[3-(4-phenylpiperidin-1-yl)propyl]carbamimidoyl]amino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H40N6O4/c1-22-28(31(40)42-3)30(29(23(2)37-22)32(41)43-4)26-12-8-13-27(20-26)38-33(36-21-34)35-16-9-17-39-18-14-25(15-19-39)24-10-6-5-7-11-24/h5-8,10-13,20,25,30,37H,9,14-19H2,1-4H3,(H2,35,36,38)

InChI Key

GIOHMBUSIFGCJS-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=NCCCN3CCC(CC3)C4=CC=CC=C4)NC#N)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS 214428;  BMS-214428;  BMS214428;  UNII-6774Z74TWN.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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